Tert-butyl 2-(methylamino)-2-oxoethylcarbamate Tert-butyl 2-(methylamino)-2-oxoethylcarbamate
Brand Name: Vulcanchem
CAS No.: 88815-85-4
VCID: VC7220699
InChI: InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-6(11)9-4/h5H2,1-4H3,(H,9,11)(H,10,12)
SMILES: CC(C)(C)OC(=O)NCC(=O)NC
Molecular Formula: C8H16N2O3
Molecular Weight: 188.227

Tert-butyl 2-(methylamino)-2-oxoethylcarbamate

CAS No.: 88815-85-4

Cat. No.: VC7220699

Molecular Formula: C8H16N2O3

Molecular Weight: 188.227

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(methylamino)-2-oxoethylcarbamate - 88815-85-4

Specification

CAS No. 88815-85-4
Molecular Formula C8H16N2O3
Molecular Weight 188.227
IUPAC Name tert-butyl N-[2-(methylamino)-2-oxoethyl]carbamate
Standard InChI InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-6(11)9-4/h5H2,1-4H3,(H,9,11)(H,10,12)
Standard InChI Key VHGIDNKIGHDVCB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC(=O)NC

Introduction

Chemical Structure and Identification

Molecular Characteristics

Tert-Butyl 2-(methylamino)-2-oxoethylcarbamate is characterized by a carbamate functional group linked to a methylamino-acetaldehyde backbone. The Boc group protects the amine, preventing unwanted side reactions during synthetic processes. Key identifiers include:

PropertyValueSource
CAS Number88815-85-4
Molecular FormulaC₈H₁₆N₂O₃
Molecular Weight188.22 g/mol
SolubilitySoluble in DMSO, MeOH, DCM
Storage Conditions2–8°C; stable for 1 month at -20°C

The compound’s stability in organic solvents such as dichloromethane (DCM) and methanol (MeOH) makes it suitable for reactions requiring anhydrous conditions .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm its structure. For instance, 1H^1H-NMR (600 MHz, CDCl₃) exhibits peaks corresponding to the Boc group (δ 1.44 ppm, singlet) and the methylamino moiety (δ 2.78 ppm, triplet) . HRMS analysis shows a molecular ion peak at m/zm/z 189.1234 [M + H]⁺, consistent with the theoretical mass .

Synthesis and Reaction Pathways

General Synthetic Procedure

The synthesis involves a multi-step sequence starting from tert-butyl carbamate derivatives. A representative method from Kaniskan et al. (2016) outlines the following steps :

  • Reductive Amination:
    N-Boc-(methylamino)acetaldehyde (compound 22) reacts with primary amines (e.g., 4-amino-1-Boc-piperidine) in DCM using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Triethylamine (Et₃N) serves as a base to neutralize HCl byproducts.

    R-NH2+N-Boc-(methylamino)acetaldehydeNaBH(OAc)3,Et3NR-NH-CH2C(O)-N(H)Me-Boc\text{R-NH}_2 + \text{N-Boc-(methylamino)acetaldehyde} \xrightarrow{\text{NaBH(OAc)}_3, \text{Et}_3\text{N}} \text{R-NH-CH}_2-\text{C(O)-N(H)Me-Boc}

    Yields typically range from 62% to 75% after column chromatography .

  • Deprotection:
    The Boc group is removed using methanolic HCl or trifluoroacetic acid (TFA), yielding the free amine as a hydrochloride or TFA salt .

Optimization and Scalability

Industrial-scale production employs continuous flow reactors to enhance efficiency. Key parameters include:

  • Temperature: 25–40°C for reductive amination .

  • Solvent: Dichloromethane or ethyl acetate for improved solubility .

  • Purification: Flash chromatography with gradients of methanol/DCM (0–15%) ensures high purity (>95%) .

Applications in Medicinal Chemistry

Role in Inhibitor Design

This compound is pivotal in synthesizing coactivator-associated arginine methyltransferase 1 (CARM1) inhibitors. For example, Kaniskan et al. (2016) utilized it to prepare analogs with IC₅₀ values <100 nM against CARM1, a target in oncology . The Boc group’s stability allows sequential functionalization of the amine, enabling structure-activity relationship (SAR) studies.

Case Study: CARM1 Inhibitor Development

In one protocol, the deprotected amine intermediate undergoes coupling with aromatic bromides (e.g., 3-(trifluoromethoxy)benzyl bromide) to introduce hydrophobic substituents. Subsequent screening identified analogs with >50-fold selectivity over related methyltransferases .

While specific toxicological studies are unavailable in the cited sources, standard precautions for carbamates apply:

  • Use personal protective equipment (PPE) to avoid inhalation or skin contact.

  • Handle in a fume hood due to potential HCl/TFA release during deprotection .

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